molecular formula C15H15ClN2O2S B5775239 N-(5-CHLORO-2-METHOXYPHENYL)-N'-[2-(METHYLSULFANYL)PHENYL]UREA

N-(5-CHLORO-2-METHOXYPHENYL)-N'-[2-(METHYLSULFANYL)PHENYL]UREA

Cat. No.: B5775239
M. Wt: 322.8 g/mol
InChI Key: SVAKLDYICDKREU-UHFFFAOYSA-N
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Description

N-(5-CHLORO-2-METHOXYPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of functional groups such as chloro, methoxy, and methylsulfanyl in its structure suggests potential biological activity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CHLORO-2-METHOXYPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA typically involves the reaction of 5-chloro-2-methoxyaniline with 2-(methylsulfanyl)phenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-CHLORO-2-METHOXYPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted urea derivatives

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-CHLORO-2-METHOXYPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of functional groups like chloro and methoxy can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-CHLORO-2-METHOXYPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA
  • N-(5-CHLORO-2-METHOXYPHENYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA

Uniqueness

N-(5-CHLORO-2-METHOXYPHENYL)-N’-[2-(METHYLSULFANYL)PHENYL]UREA is unique due to the specific positioning of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(2-methylsulfanylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2S/c1-20-13-8-7-10(16)9-12(13)18-15(19)17-11-5-3-4-6-14(11)21-2/h3-9H,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVAKLDYICDKREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=CC=C2SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796313
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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